2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid is a synthetic organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually done using tert-butyl chloroformate in the presence of a base.
Attachment of the o-Tolyl Group: The o-tolyl group is introduced through a coupling reaction, such as a Grignard reaction or a Suzuki coupling.
Final Assembly: The final compound is assembled through a series of condensation and purification steps.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the o-tolyl group might yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)acetic acid: Lacks the o-tolyl group, making it less complex.
2-(Piperidin-4-yl)-2-(o-tolyl)acetic acid: Lacks the Boc protecting group, potentially making it more reactive.
2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
Properties
Molecular Formula |
C19H27NO4 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C19H27NO4/c1-13-7-5-6-8-15(13)16(17(21)22)14-9-11-20(12-10-14)18(23)24-19(2,3)4/h5-8,14,16H,9-12H2,1-4H3,(H,21,22) |
InChI Key |
QYZBLONNYQFNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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